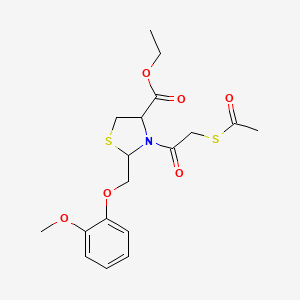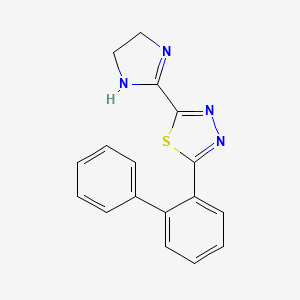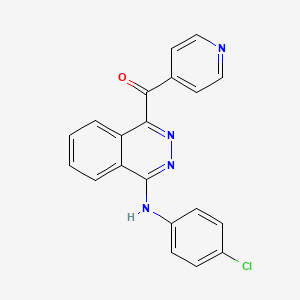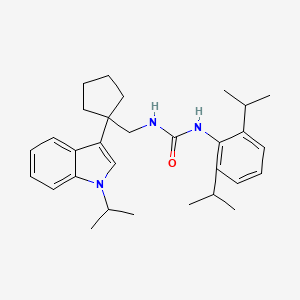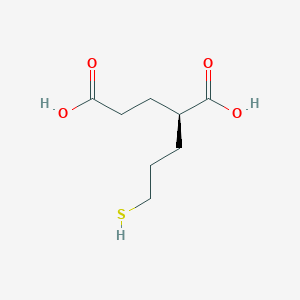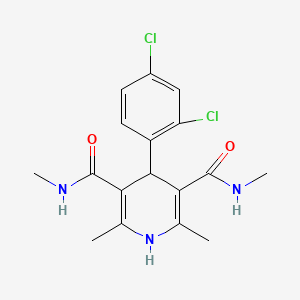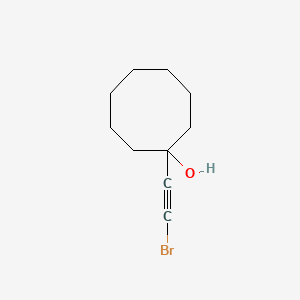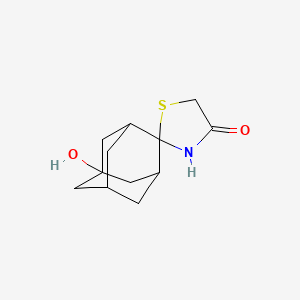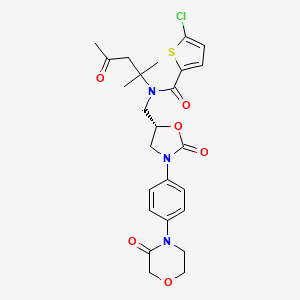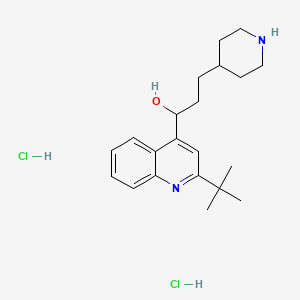
(+-)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride is a complex organic compound with a unique structure that includes a quinoline ring and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride typically involves multiple steps, including the formation of the quinoline and piperidine rings, followed by their coupling. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(±)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Aplicaciones Científicas De Investigación
(±)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (±)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (±)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride include other quinoline and piperidine derivatives, such as:
- Quinazoline derivatives
- Imidazole derivatives
- Piperidine-based compounds
Uniqueness
What sets (±)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride apart from these similar compounds is its unique combination of the quinoline and piperidine rings, which confer specific chemical and biological properties. This unique structure allows it to interact with a distinct set of molecular targets and exhibit a range of effects that may not be observed with other similar compounds.
Propiedades
Número CAS |
83255-74-7 |
|---|---|
Fórmula molecular |
C21H32Cl2N2O |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
1-(2-tert-butylquinolin-4-yl)-3-piperidin-4-ylpropan-1-ol;dihydrochloride |
InChI |
InChI=1S/C21H30N2O.2ClH/c1-21(2,3)20-14-17(16-6-4-5-7-18(16)23-20)19(24)9-8-15-10-12-22-13-11-15;;/h4-7,14-15,19,22,24H,8-13H2,1-3H3;2*1H |
Clave InChI |
JBFXAZXAVFRMKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-O-cyclohexyl 1-O-[(2R)-2-ethylhexyl] benzene-1,2-dicarboxylate](/img/structure/B12744452.png)

